molecular formula C21H23BrN4O5S2 B2486278 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-70-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Katalognummer: B2486278
CAS-Nummer: 392243-70-8
Molekulargewicht: 555.46
InChI-Schlüssel: IWBCFSNJMBBWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in the investigation of dysregulated FGFR signaling, a key driver in various pathological processes, particularly oncogenesis. This compound functions by competitively binding to the ATP-binding pocket of FGFR, thereby suppressing receptor autophosphorylation and downstream signal transduction through pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and migration. Researchers utilize this inhibitor to explore the mechanistic roles of FGFR in a wide range of cancer models, including endometrial, bladder, and lung cancers, where FGFR amplifications and mutations are frequently observed. Its application extends to in vitro and in vivo studies aimed at validating FGFR as a therapeutic target, assessing the susceptibility of specific cancer cell lines, and understanding mechanisms of resistance to targeted therapies. By enabling precise pharmacological blockade of FGFR activity, this compound is an essential tool for advancing the understanding of tyrosine kinase biology and for the preclinical development of novel anti-cancer strategies.

Eigenschaften

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBCFSNJMBBWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that integrates the thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • Molecular Formula : C21H23BrN4O5S2
  • Molecular Weight : 555.4651 g/mol
  • CAS Number : 392243-70-8

The compound's structure features a thiadiazole ring that is pivotal for its biological activity. The presence of bromine and sulfamoyl groups enhances its pharmacological profile.

Biological Activity Overview

  • Antimicrobial Activity
    • Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-thiadiazole have demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
    • The incorporation of halogens (like bromine) in the phenyl ring has been associated with increased antibacterial potency .
  • Antifungal Activity
    • Research indicates that thiadiazole derivatives can also exert antifungal effects. Compounds similar to the target molecule have shown activity against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
  • Antitubercular Activity
    • Some studies have highlighted the potential of thiadiazole derivatives in combating tuberculosis. For example, certain compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that modifications in the thiadiazole structure could lead to new antitubercular agents .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many thiadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interference with Nucleic Acid Synthesis : Some compounds may disrupt DNA or RNA synthesis in pathogens, leading to cell death.
  • Synergistic Effects : The combination of different functional groups in the compound can lead to synergistic effects when used with other antimicrobial agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli (MIC = 32 μg/mL) compared to standard antibiotic controls .
Study BShowed antifungal activity against A. niger with an MIC of 42 μg/mL .
Study CInvestigated antitubercular properties with promising results against resistant strains of M. tuberculosis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains and fungi. Studies indicate that derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in combating antibiotic resistance .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have indicated that derivatives of this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (e.g., MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies further support these findings by elucidating the binding interactions between the compound and target proteins involved in cancer progression .

Mechanistic Insights

The mechanism of action for the antimicrobial and anticancer effects of this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with essential bacterial enzymes or cancer cell signaling pathways.
  • Molecular Docking Studies : These studies have shown favorable binding affinities with targets such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

Study 1: Antimicrobial Efficacy

A study focusing on the synthesis of related thiadiazole compounds reported significant antimicrobial activity against various pathogens. Compounds derived from similar structures were tested using turbidimetric methods, revealing effective inhibition at low concentrations .

Study 2: Anticancer Activity

Another research effort evaluated the anticancer potential of thiadiazole derivatives, including those structurally akin to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide. The results indicated that certain derivatives exhibited potent cytotoxicity against MCF7 cells, with IC50 values suggesting strong antiproliferative effects .

Analyse Chemischer Reaktionen

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. For example, analogous thiadiazoles are prepared using intermediates like 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one in acetic acid/sodium acetate buffer . This method involves condensation and cyclization under mild conditions.

Amide Bond Coupling

The final step involves coupling the thiadiazole to the benzamide. This is typically achieved through amide bond formation, often using coupling reagents (e.g., HOBt, EDC) or direct condensation under acidic/basic conditions. For example, analogous benzamide derivatives are synthesized by reacting thiadiazole intermediates with benzamide precursors in solvents like chloroform/methanol mixtures .

Sulfamoyl Group Incorporation

StepReagents/ConditionsPurposeReference
Sulfonamide formationSulfonamide precursors (e.g., bis(2-methoxyethyl)sulfonamide)Introduces bis(2-methoxyethyl)sulfamoyl moiety
Coupling to benzamideSolvent (e.g., chloroform/methanol), room temperatureForms amide bond between sulfamoyl and benzamide

Hydrogen Bonding and Crystallization

The compound exhibits intermolecular N—H⋯O and C—H⋯O hydrogen bonding, leading to inversion dimers in the crystal structure . These interactions influence solubility and purification steps, such as washing with cold dioxane to isolate the product .

Characterization Techniques

The synthesized compound is typically characterized using:

  • 1H NMR and 13C NMR : Confirm structural integrity and coupling constants.

  • HRMS : Validate molecular weight and purity.

  • TLC : Monitor reaction progress and isolate the final product .

Research Findings

While direct data on this specific compound is limited, analogous thiadiazole-sulfonamide derivatives show:

  • Biological activity : Potential anticancer properties via apoptosis induction and cell cycle arrest.

  • Structural stability : Hydrogen bonding interactions enhance crystallization and stability .

Comparison of Structural Features

FeatureTarget CompoundAnalogous CompoundsReference
Thiadiazole substitution5-(4-bromophenyl)5-sulfamoyl
Sulfamoyl groupbis(2-methoxyethyl)tert-butyl, sulfacetamide
Benzamide substituentNonetert-butyl, fluorophenyl

This compound’s synthesis leverages established methods for thiadiazole and sulfonamide derivatives, with purification and characterization guided by hydrogen bonding patterns and spectroscopic analysis. Further studies would require experimental validation of its biological activity and structural optimization.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Compound Name Key Substituents/Modifications Molecular Weight logP Biological Activity/Notes Reference
Target Compound 4-bromophenyl, 1,3,4-thiadiazole Not explicitly reported (estimated ~550-570) ~4.7* Potential kinase/modulator activity (inferred from analogs)
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 4-methylphenyl, thiazole Not reported ~3.5–4.0 Reduced steric bulk vs. bromophenyl; improved solubility?
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Adamantane group 534.7 4.712 Enhanced lipophilicity; potential CNS penetration
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl, thiazole Not reported ~2.5–3.0 Electron-withdrawing nitro group; possible redox activity
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole, methoxyphenyl Not reported ~3.8 Antifungal (Candida albicans); TrxR inhibition
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) Fluorophenyl, triazine Not reported ~4.5 Anticancer (apoptosis induction)

*Estimated based on analogs.

Key Observations:
  • Heterocycle Influence : Replacement of 1,3,4-thiadiazole with thiazole () or oxadiazole () alters ring electronegativity and hydrogen-bonding capacity. Thiadiazoles often exhibit higher metabolic stability due to reduced susceptibility to oxidation .
  • Substituent Effects: The bromophenyl group in the target compound may enhance halogen bonding compared to methyl () or nitro () groups.
  • Biological Activity : Oxadiazole derivatives like LMM5 () show antifungal activity, suggesting that the target compound’s thiadiazole core could be optimized for similar applications.

Pharmacological and ADMET Considerations

  • Antifungal Potential: The target compound’s bromophenyl group may improve membrane targeting compared to LMM5’s methoxyphenyl group, though solubility could be compromised .
  • Anticancer Activity : Thiadiazoles with electron-withdrawing substituents (e.g., nitro, bromo) often show pro-apoptotic effects (). The bromophenyl group may enhance DNA intercalation or kinase inhibition.
  • The target compound’s logP (~4.7) aligns with Lipinski’s rules but may require formulation optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.